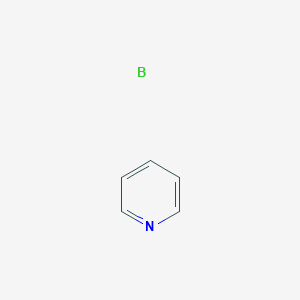

Pyridine borane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine borane is a chemical compound consisting of a pyridine molecule complexed with borane. It is known for its utility as a reducing agent and catalyst in various chemical reactions. The compound is characterized by the formation of a dative bond between the nitrogen atom of pyridine and the boron atom of borane, resulting in a stable complex.

准备方法

Synthetic Routes and Reaction Conditions: Pyridine borane can be synthesized through the reaction of pyridine with borane. One common method involves the direct reaction of pyridine with borane in a solvent such as tetrahydrofuran (THF) under controlled conditions. The reaction typically proceeds at room temperature and yields this compound as a stable complex .

Industrial Production Methods: In industrial settings, this compound is produced by reacting pyridine with borane in large-scale reactors. The process involves careful control of temperature and pressure to ensure the efficient formation of the desired complex. The product is then purified through distillation or crystallization to obtain high-purity this compound .

化学反应分析

Catalytic Direct Amidation

Pyridine borane acts as a liquid catalyst (5–10 mol%) for synthesizing carboxamides from carboxylic acids and amines. Key features include:

-

Substrate Scope : Compatible with aromatic/aliphatic carboxylic acids (e.g., benzoic acid, hexanoic acid) and amines (e.g., aniline, cyclohexylamine) to form secondary/tertiary amides .

-

Functional Group Tolerance : Halogens (Cl, Br), nitro groups, and alkenes remain intact during reactions .

-

Optimized Conditions :

Mechanistic Insight : this compound facilitates proton transfer between carboxylic acids and amines, bypassing unstable mixed anhydride intermediates .

Hydroboration of Alkenes and Alkynes

Activated this compound (Py·BH₂X, X = I, Br) enables regioselective hydroboration at room temperature :

| Substrate | Product Regioselectivity (Anti-Markovnikov) | Example Yield |

|---|---|---|

| Styrene | 15:1 (vs. BH₃·THF’s 5:1) | 92% |

| 1-Octene | >95% | 63% trialkylborane |

| 1-Phenylpropyne | Monoadduct selectivity | 85% |

Activation : Iodine (50 mol%) generates Py·BH₂I, which reacts via a non-dissociative mechanism (B-N bond remains intact) .

Reduction Reactions

This compound reduces carbonyl compounds and modifies biomolecules:

Carbonyl Reductions

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | THF, 25°C, 48 h | 95% |

| Cyclohexanone | Cyclohexanol | THF, 25°C, 24 h | 81.5% |

| Benzoyl chloride | Benzyl alcohol | THF, 25°C, 72 h | >90% |

Limitations : Fails to reduce nitriles, amides, or carboxylic acids .

Biochemical Modifications

-

Reductive Methylation : Modifies lysine residues in proteins (pH 5–9) without tryptophan degradation .

-

Tryptophan Reduction : Converts tryptophan to dihydrotryptophan in trifluoroacetic acid (100% selectivity) .

Coordination Chemistry and Dearomatization

This compound forms stable adducts with polyboranes (e.g., B₃H₇), enabling unique reactivity:

-

Intramolecular Charge Transfer : Coordination of B₃H₃ induces dearomatization, forming dihydropyridine intermediates .

-

C–H Functionalization : Facilitates alkylation/acylation at the C4 position of pyridine under mild conditions (e.g., 4-methylpyridine → 4-ethylpyridine in 85% yield) .

Stability : B–N bonds in Py·B₃H₇ resist dissociation, confirmed by ¹¹B NMR (δ = -28.5 ppm) .

Thermal Stability

| Complex | Onset Temp. (°C) | Energy Release (J/g) |

|---|---|---|

| This compound | 54 | 650 |

| 5-Ethyl-2-methylthis compound | 98 | 450 |

Substituted pyridine boranes exhibit enhanced thermal stability, enabling safer handling .

Comparative Reactivity

This compound’s versatility stems from its balance of stability and reactivity, enabling applications in pharmaceuticals, materials science, and biochemistry. Ongoing research focuses on expanding its catalytic roles and improving selectivity through ligand design .

科学研究应用

Pyridine borane has a wide range of applications in scientific research:

作用机制

The mechanism of action of pyridine borane involves the formation of a dative bond between the nitrogen atom of pyridine and the boron atom of borane. This interaction enhances the reactivity of borane, allowing it to participate in various chemical reactions. In reduction reactions, this compound donates hydride ions to the substrate, facilitating the reduction process . In hydroboration and amidation reactions, the borane moiety acts as a Lewis acid, activating the substrate for nucleophilic attack .

相似化合物的比较

- Borane dimethylamine complex

- Borane triethylamine complex

- Borane tetrahydrofuran complex

These similar compounds also serve as reducing agents and catalysts but may differ in their reactivity and solubility properties .

生物活性

Pyridine borane (Py·BH₃) is a compound that has garnered attention for its diverse biological activities and applications in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the modification of biological molecules such as proteins and the synthesis of pharmaceuticals. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a stable complex formed from pyridine and borane. It acts as a reducing agent and a catalyst in several reactions, including hydroboration, amidation, and thioesterification. The mechanism typically involves the activation of the boron atom, which facilitates the transfer of hydride ions to electrophilic centers in substrates.

Key Reactions Involving this compound:

- Hydroboration: this compound can hydroborate alkenes efficiently at room temperature, producing alcohols with high selectivity .

- Amidation: It serves as an efficient catalyst for direct amidation reactions, yielding carboxamides from carboxylic acids and amines with good yields .

- Thioesterification: this compound complexes catalyze the conversion of carboxylic acids to thioesters, which are important intermediates in drug synthesis .

1. Protein Modification

This compound has been utilized for the reductive methylation of proteins. It selectively modifies amino groups without significantly affecting other functional groups, making it a valuable tool in protein chemistry. For instance, it has been shown to:

- Reduce Tryptophan: Specifically reduce tryptophan residues in proteins to dihydrotryptophan while maintaining the integrity of other amino acids .

- Methylate Lysines: Achieve nearly complete methylation of lysine residues in proteins like lysozyme without compromising their biological activity .

2. Antimicrobial and Antiviral Activity

Recent studies have highlighted the potential antimicrobial and antiviral properties of pyridine-based compounds. Pyridine derivatives have demonstrated:

- Antimicrobial Activity: Effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity .

- Antiviral Potential: Some pyridine compounds have been investigated for their ability to inhibit viral replication, particularly in the context of emerging viruses like SARS-CoV-2 .

Case Study 1: Protein Reductive Methylation

A study demonstrated that this compound effectively methylated lysine residues in proteins at pH 7.0 while preserving protein functionality. This was particularly useful for attaching carbohydrates to proteins without losing their biological activity.

| Protein | Reaction Conditions | Methylation Efficiency | Retained Activity |

|---|---|---|---|

| Lysozyme | pH 7.0, 2h at room temp | Nearly complete | Yes |

| Chicken Ovomucoid | pH 7.0 | High | Yes |

| Ribonuclease | pH 7.0 | High | Yes |

Case Study 2: Antimicrobial Efficacy

In a comparative study of various pyridine compounds, one derivative exhibited significant antibacterial activity with MIC values below 100 µg/mL against multiple pathogens.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Pyridine Derivative A | S. aureus | 56 |

| Pyridine Derivative B | E. coli | 55 |

属性

CAS 编号 |

110-51-0 |

|---|---|

分子式 |

C5H5BN |

分子量 |

89.91 g/mol |

InChI |

InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H |

InChI 键 |

SZTRIFADSYXGNH-UHFFFAOYSA-N |

SMILES |

[B].C1=CC=NC=C1 |

规范 SMILES |

[B-][N+]1=CC=CC=C1 |

Key on ui other cas no. |

110-51-0 |

Pictograms |

Flammable; Acute Toxic |

同义词 |

pyridine borane |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。